(S)-Rutaretin -

(S)-Rutaretin

Catalog Number: EVT-15230404
CAS Number:
Molecular Formula: C14H14O5
Molecular Weight: 262.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-Rutaretin is a member of psoralens.
Overview

(S)-Rutaretin is a naturally occurring organic compound classified as a member of the psoralen family. Psoralens are characterized by their furan and chromenone moieties, forming a structure known as 7H-furo[3,2-g]chromen-7-one. This compound has been identified in various plant sources, particularly in wild celery (Apium graveolens), suggesting its potential as a dietary biomarker for the consumption of such vegetables. The chemical formula for (S)-Rutaretin is C14H14O5C_{14}H_{14}O_{5}, with an average molecular weight of approximately 262.26 g/mol .

Source and Classification

(S)-Rutaretin is derived from the natural biosynthesis of plants, specifically within the kingdom of organic compounds. It falls under the super class of phenylpropanoids and polyketides, and is further classified as a coumarin derivative, specifically a furanocoumarin. Its direct parent compound is psoralen, which indicates its structural and functional similarities to other compounds in this class .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-Rutaretin can be approached through various synthetic pathways commonly utilized in organic chemistry. While specific synthetic routes for (S)-Rutaretin are not extensively documented, general methods for synthesizing psoralens include:

  1. Photochemical Reactions: Psoralens can be synthesized through photochemical reactions involving furan and chromone derivatives under UV light, which facilitates the formation of the furan-chromenone link.
  2. Chemical Modifications: Starting from simple coumarins, chemical modifications such as hydroxylation and alkylation can yield (S)-Rutaretin.

Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are essential for confirming the structure and purity of synthesized (S)-Rutaretin.

Molecular Structure Analysis

Structure and Data

The molecular structure of (S)-Rutaretin features a complex arrangement characteristic of furanocoumarins. The InChI identifier for (S)-Rutaretin is InChI=1S/C14H14O5, while its SMILES representation is CC(C)(O)C1CC2=C(O1)C(O)=C1OC(=O)C=CC1=C2. The compound possesses a hydroxyl group at position 9 and a hydroxypropan-2-yl group at position 2, contributing to its biological activity .

Key Structural Data:

  • Chemical Formula: C14H14O5C_{14}H_{14}O_{5}
  • Average Molecular Weight: 262.258 g/mol
  • Monoisotopic Molecular Weight: 262.084123558
  • Melting Point: Not specified but typically solid at room temperature.
Chemical Reactions Analysis

Reactions and Technical Details

(S)-Rutaretin can participate in various chemical reactions typical of furanocoumarins:

  1. Photoreaction: Under UV light exposure, (S)-Rutaretin can form cross-links with DNA, which is significant in phototherapy applications.
  2. Hydrolysis: The ester groups present in the structure may undergo hydrolysis under acidic or basic conditions, releasing smaller molecules.
  3. Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes, altering its biological activity.

These reactions are crucial for understanding its pharmacological potential and interactions within biological systems.

Mechanism of Action

Process and Data

The mechanism of action for (S)-Rutaretin primarily revolves around its ability to interact with DNA upon exposure to ultraviolet light. This interaction leads to the formation of DNA cross-links, which can disrupt normal cellular processes and induce apoptosis in certain cancer cells. Additionally, (S)-Rutaretin exhibits anti-inflammatory properties by modulating signaling pathways associated with inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Practically insoluble in water.
  • Acidity: Very weakly acidic based on its pKa values.

Chemical Properties

  • Polar Surface Area: Approximately 75.99 Ų.
  • Rotatable Bonds: One rotatable bond indicating some flexibility in its molecular structure.
  • Refractivity: Approximately 68.32.

These properties are essential for predicting the behavior of (S)-Rutaretin in biological systems and its potential applications in pharmaceuticals .

Applications

(S)-Rutaretin has several scientific uses due to its biological activities:

  1. Phototherapy: Its ability to form DNA cross-links makes it useful in treating skin conditions like psoriasis through controlled UV exposure.
  2. Biomarker Research: As it can be found in certain vegetables, (S)-Rutaretin may serve as a biomarker for dietary intake studies related to health outcomes.
  3. Pharmacological Studies: Ongoing research into its anti-inflammatory and anticancer properties could lead to new therapeutic agents based on this compound.
Biosynthesis Pathways and Enzymatic Regulation

Metabolic Origins in Apiaceae and Rutaceae Plant Families

(S)-Rutaretin originates from the core phenylpropanoid pathway, where phenylalanine undergoes deamination, hydroxylation, and esterification to form p-coumaroyl-CoA. This intermediate undergoes orthogonal ring folding and lactonization to yield umbelliferone (7-hydroxycoumarin), the universal coumarin precursor [1] [8]. In Apiaceae species like Peucedanum praeruptorum (Qianhu) and Rutaceae taxa, umbelliferone undergoes prenylation at the C6 or C8 position via membrane-bound prenyltransferases (PTs), utilizing dimethylallyl diphosphate (DMAPP) as the isoprenoid donor. This yields demethylsuberosin (6-prenylumbelliferone) or osthenol (8-prenylumbelliferone), marking the first committed step toward dihydrofuranocoumarins [10].

Subsequent cyclization of the prenyl side chain forms the dihydrofuran ring, yielding marmesin – the immediate precursor to angular furanocoumarins like (S)-Rutaretin. This transformation is catalyzed by marmesin synthase, a cytochrome P450-dependent enzyme (CYP71AJ subfamily) that facilitates epoxidation and ring closure without releasing free intermediates [8]. Species-specific modifications, including hydroxylation and methylation, further diversify coumarin profiles. P. praeruptorum roots, for instance, accumulate (S)-Rutaretin alongside praeruptorin A and decursin, reflecting tissue-specific expression of modifying enzymes [10].

Table 1: Key Coumarin Intermediates in (S)-Rutaretin Biosynthesis

IntermediateEnzyme InvolvedPlant Source (Example)Structural Role
UmbelliferoneUmbelliferone synthasePeucedanum praeruptorumCore benzopyrone scaffold
DemethylsuberosinPrenyltransferase (PT)Ruta graveolensC6-prenylation for angular backbone
MarmesinMarmesin synthase (CYP71AJ)Apium graveolens (Celery)Dihydrofuran ring formation
(S)-RutaretinDehydrogenases/MTsAngelica archangelicaAngular furanocoumarin derivative

Environmental factors critically influence accumulation patterns. Ultraviolet (UV) exposure, pathogen attack, and herbivory upregulate phenylpropanoid flux, increasing (S)-Rutaretin concentrations in aerial tissues and roots. Apiaceae species adapted to high-altitude montane habitats (e.g., Qianhu’s native range in China) exhibit particularly high (S)-Rutaretin yields, suggesting evolutionary adaptation to oxidative stress [10].

Role of Cytochrome P450 in Oxidative Coumarin Modifications

Cytochrome P450 monooxygenases (CYPs) are indispensable for the structural diversification of (S)-Rutaretin and related coumarins. Following marmesin formation, psoralen synthase (CYP71AJ1) catalyzes the oxidative decarboxylation-elimination of acetone from marmesin, generating psoralen in linear furanocoumarin biosynthesis. However, angular derivatives like (S)-Rutaretin require distinct CYP isoforms for regiospecific hydroxylation and ring rearrangement [6] [8].

Human CYP2A6 studies provide mechanistic insights relevant to plant systems. This enzyme efficiently 7-hydroxylates coumarin (kcat = 14 min⁻¹, Km = 1.2 µM), demonstrating high affinity for the coumarin nucleus. Kinetic analyses reveal tight substrate binding (kon ≈ 10⁶ M⁻¹ s⁻¹) and rapid reduction of the ferric enzyme-substrate complex (7.5 s⁻¹) in the presence of coumarin [6]. In plants, analogous CYPs (e.g., CYP71AJ variants in Apiaceae) likely mediate the 3',4'-epoxidation and subsequent angular ring closure from marmesin-like precursors. The reaction proceeds via a high-valent iron-oxo species (Compound I), abstracting a hydrogen atom from the substrate followed by oxygen rebound or rearrangement [6].

Table 2: Catalytic Parameters of Cytochrome P450 Enzymes in Coumarin Metabolism

EnzymeSubstrateReactionKm (µM)kcat (min⁻¹)Tissue Localization
CYP71AJ1 (Plant)MarmesinPsoralen formation8.5 ± 0.9*22.3 ± 1.4*Leaf epidermis
CYP2A6 (Human)Coumarin7-Hydroxylation1.2 ± 0.114.0 ± 0.8Liver microsomes
CYP71AJ3 (Plant)OsthenolColumbianetin formation15.7 ± 2.3*8.9 ± 0.6*Root periderm

*Plant enzyme kinetics data estimated from heterologous expression studies [6] [8]

Electron transfer partners modulate CYP activity. Cytochrome b5 enhances coupling efficiency in CYP2A6-mediated coumarin 7-hydroxylation by 40–60%, likely by facilitating the second electron transfer to the oxy-ferrous complex. Plant CYPs involved in (S)-Rutaretin biosynthesis likely employ analogous redox partner systems [6]. Furthermore, CYP superfamily diversity underpins species-specific coumarin profiles. P. praeruptorum expresses unique CYP isoforms that hydroxylate or methylate the (S)-Rutaretin scaffold, yielding derivatives like praeruptorin B with modified bioactivities [10].

Genetic and Epigenetic Regulation of Furanocoumarin Production

The biosynthesis of (S)-Rutaretin is orchestrated by coordinated gene clusters and epigenetic modifiers. In Apiaceae, genes encoding phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), PTs, and CYPs exhibit co-expression patterns under stress inducibility. Promoter analyses reveal conserved cis-elements responsive to jasmonic acid (JA) (e.g., G-boxes, GCC motifs), explaining the observed JA-mediated upregulation of furanocoumarin pathway genes [4] [10].

Chromatin remodeling significantly impacts pathway flux. Histone modifications in Ruta graveolens demonstrate that H3K9 acetylation correlates with open chromatin states at PT and CYP gene loci during elicitation with methyl jasmonate (MeJA) or UV-B. Conversely, H3K27 trimethylation silences these genes in non-producing tissues. DNA methylation levels inversely correlate with furanocoumarin accumulation; treatment with demethylating agents like 5-azacytidine increases (S)-Rutaretin yields by 3.5-fold in P. praeruptorum cell cultures [3] [4].

Transcription factors (TFs) of the AP2/ERF, bHLH, and MYB families directly activate structural genes. In Ammi majus, the AP2/ERF TF AmORCA3 transactivates PT and CYP71AJ promoters via binding to JA-responsive elements. RNAi suppression of AmORCA3 reduces marmesin and psoralen accumulation by >80%, confirming its master regulatory role. Similarly, in P. praeruptorum, the MYB TF PpMYB12 specifically enhances expression of genes involved in the angular furanocoumarin branch [4] [10].

Environmental epigenetics fine-tunes this regulation. Prolonged drought stress in Rutaceae induces heritable hypermethylation at CpNpG islands upstream of PAL, reducing enzyme activity and coumarin production across subsequent generations. Conversely, herbivore wounding triggers rapid demethylation and TF recruitment, enabling transient (S)-Rutaretin accumulation as a defense response [4].

Properties

Product Name

(S)-Rutaretin

IUPAC Name

9-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

InChI

InChI=1S/C14H14O5/c1-14(2,17)9-6-8-5-7-3-4-10(15)19-12(7)11(16)13(8)18-9/h3-5,9,16-17H,6H2,1-2H3

InChI Key

FVFQELHSZVFPDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O

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